molecular formula C18H18N2O4 B5159862 methyl 4-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]benzoate

methyl 4-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]benzoate

Cat. No.: B5159862
M. Wt: 326.3 g/mol
InChI Key: REIMBHMKBAUWAJ-UHFFFAOYSA-N
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Description

Methyl 4-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]benzoate is a complex organic compound that features a benzodiazole ring, a hydroxypropoxy group, and a benzoate ester

Biochemical Analysis

Biochemical Properties

Methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. The benzimidazole ring can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, potentially inhibiting or modulating enzyme activity . For instance, benzimidazole derivatives have been shown to inhibit carbonic anhydrase, an enzyme involved in regulating pH and ion balance in cells . Additionally, the hydroxypropoxy group in methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate may enhance its solubility and facilitate interactions with hydrophilic biomolecules.

Cellular Effects

Methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by binding to receptors or enzymes involved in signal transduction, leading to altered cellular responses . For example, benzimidazole derivatives have been reported to affect the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate may impact gene expression by interacting with transcription factors or epigenetic regulators, thereby influencing the expression of specific genes involved in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate involves its interactions with biomolecules at the molecular level. The benzimidazole ring can bind to enzyme active sites, inhibiting their activity by forming stable complexes . This inhibition can lead to downstream effects on cellular processes, such as reduced cell proliferation or altered metabolic pathways. Additionally, the hydroxypropoxy group may facilitate the compound’s binding to hydrophilic regions of proteins, enhancing its specificity and potency. Methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate may also influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under physiological conditions, maintaining its activity over extended periods . Prolonged exposure to light or extreme pH conditions may lead to degradation and reduced efficacy. Long-term studies in in vitro and in vivo models have demonstrated that methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .

Dosage Effects in Animal Models

The effects of methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibition of tumor growth or reduction of inflammation . At high doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

Methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate is involved in various metabolic pathways, interacting with enzymes and cofactors. The benzimidazole ring can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with altered biological activity . Additionally, the compound may influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, or lipid metabolism . These interactions can result in changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate within cells and tissues are mediated by specific transporters and binding proteins. The hydroxypropoxy group may facilitate the compound’s uptake by cells through interactions with membrane transporters . Once inside the cell, methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s activity and function within the cell.

Subcellular Localization

Methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the benzimidazole ring may contain targeting signals that direct the compound to the nucleus, where it can interact with DNA or transcription factors . Additionally, the hydroxypropoxy group may facilitate the compound’s localization to the cytoplasm or mitochondria, influencing its interactions with enzymes and other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]benzoate typically involves multiple steps. One common method starts with the preparation of the benzodiazole ring, followed by the introduction of the hydroxypropoxy group and finally the esterification to form the benzoate ester. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines or alcohols are typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl 4-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which methyl 4-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]benzoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(1H-imidazol-1-yl)benzoate: Shares a similar structure but with an imidazole ring instead of a benzodiazole ring.

    Methyl 4-(1H-1,3-benzodiazol-1-yl)benzoate: Lacks the hydroxypropoxy group, making it less versatile in certain applications.

Uniqueness

Methyl 4-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

methyl 4-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-18(22)13-6-8-15(9-7-13)24-11-14(21)10-20-12-19-16-4-2-3-5-17(16)20/h2-9,12,14,21H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIMBHMKBAUWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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